[(2-Fluorophenyl)sulfonyl]acetonitrile
Overview
Description
“[(2-Fluorophenyl)sulfonyl]acetonitrile” is an organic compound with the chemical formula C8H6FNO2S . It is a yellowish crystalline solid . Its molecular weight is 197.2 g/mol .
Molecular Structure Analysis
The molecular formula of “[(2-Fluorophenyl)sulfonyl]acetonitrile” is C8H6FNO2S . The average mass is 199.202 Da and the monoisotopic mass is 199.010330 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 399.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.0±3.0 kJ/mol, and the flash point is 195.4±27.9 °C . The index of refraction is 1.530, and the molar refractivity is 44.9±0.4 cm3 . The compound has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Electrochemical Polymerization and Characterization
[(2-Fluorophenyl)sulfonyl]acetonitrile is used in the electrochemical oxidation of specific thiophenes, leading to the formation of electroactive polymers. These polymers exhibit unique properties like slower ion insertion kinetics and are used in studying the doping processes in different electrolytes (Naudin et al., 2002).
Nucleophilic Fluorination Reactions
This compound has applications in nucleophilic fluorination reactions, especially when starting from aqueous fluoride ion solutions. These processes are pivotal in synthesizing a variety of substrates, including alkyl halides and electron-deficient aromatic compounds (Zhao & Gabbaï, 2011).
Electrochemical Method to Vinyl Fluorides
In electrochemical research, [(2-Fluorophenyl)sulfonyl]acetonitrile is instrumental in the cathodic elimination of certain phenyl sulphones in acetonitrile, which is a critical step in the formation of arylethylenes and fluorinated ethylenes (Kunugi et al., 1993).
Performance Evaluation in Electrochemical Capacitors
The derivatives of [(2-Fluorophenyl)sulfonyl]acetonitrile are used as active materials in electrochemical capacitors. Studies have shown these materials to have significant energy and power densities, highlighting their potential in high-performance energy storage applications (Ferraris et al., 1998).
Silver-Catalyzed Cyclization Reactions
This compound plays a role in silver-catalyzed cyclization reactions of sulfonyl allenes, leading to the formation of various cyclic compounds. Such reactions are significant in the synthesis of complex organic molecules (Tata & Harmata, 2016).
Synthesis of Diarylethene Derivatives
In the field of photochemistry, [(2-Fluorophenyl)sulfonyl]acetonitrile derivatives are used in the synthesis of diarylethene derivatives. These compounds show unique fluorescence properties and are studied for their potential applications in optical materials (Takagi et al., 2012).
properties
IUPAC Name |
2-(2-fluorophenyl)sulfonylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDWESWXCJUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344081 | |
Record name | [(2-Fluorophenyl)sulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Fluorophenyl)sulfonyl]acetonitrile | |
CAS RN |
59849-52-4 | |
Record name | [(2-Fluorophenyl)sulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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